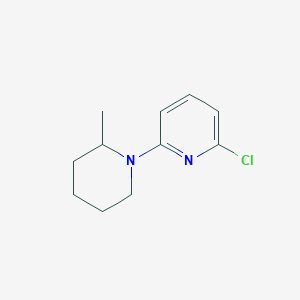

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-(2-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEMRHLFUYUCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

This guide provides a comprehensive overview of the synthetic strategies for preparing 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed experimental protocols, and discuss critical parameters for process optimization and safety.

Introduction and Strategic Overview

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative of significant interest in medicinal chemistry. Its synthesis primarily relies on the selective mono-functionalization of a readily available starting material, 2,6-dichloropyridine. The core transformation involves the formation of a carbon-nitrogen bond between the pyridine ring and 2-methylpiperidine.

The primary challenge in this synthesis is to achieve selective mono-substitution, as the introduction of the first amine group can influence the reactivity of the remaining chlorine atom. This guide will focus on the two most prevalent and effective methodologies: classical nucleophilic aromatic substitution (SNAr) and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Insights: The Chemistry of C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr)

The direct reaction of 2,6-dichloropyridine with 2-methylpiperidine is a classic example of nucleophilic aromatic substitution (SNAr).[1][2] The electron-deficient nature of the pyridine ring, further activated by the two electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of 2-methylpiperidine attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.[2]

-

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of a chloride ion, yielding the desired product.

The symmetrical nature of 2,6-dichloropyridine simplifies the initial mono-substitution, as attack at either the C2 or C6 position results in the same product. However, achieving high selectivity for mono-amination can be challenging, as the initial product can potentially react further to form the di-substituted pyridine.

Diagram: Generalized SNAr Mechanism

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

SNAr Synthesis Protocol

This protocol describes a general procedure for the synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine via a nucleophilic aromatic substitution reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,6-Dichloropyridine | 147.99 | 10.0 g | 0.0676 | 1.2 |

| 2-Methylpiperidine | 99.17 | 5.58 g | 0.0563 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 11.6 g | 0.084 | 1.5 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (10.0 g, 0.0676 mol) and potassium carbonate (11.6 g, 0.084 mol).

-

Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Slowly add 2-methylpiperidine (5.58 g, 0.0563 mol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the palladium-catalyzed synthesis, which often results in higher yields and selectivity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,6-Dichloropyridine | 147.99 | 1.77 g | 0.012 | 1.2 |

| 2-Methylpiperidine | 99.17 | 1.00 g | 0.010 | 1.0 |

| BrettPhos Pd G3 precatalyst | 906.39 | 181 mg | 0.0002 | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 0.014 | 1.4 |

| Anhydrous Toluene | - | 50 mL | - | - |

Procedure:

-

In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst (181 mg, 0.0002 mol), sodium tert-butoxide (1.35 g, 0.014 mol), and 2,6-dichloropyridine (1.77 g, 0.012 mol) to a dry reaction vessel. 2. Add 50 mL of anhydrous toluene to the vessel.

-

Add 2-methylpiperidine (1.00 g, 0.010 mol) to the mixture.

-

Seal the reaction vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Characterization and Analytical Control

The identity and purity of the synthesized 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regioselectivity of the substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,6-Dichloropyridine: This compound is toxic if swallowed and causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3][4]* 2-Methylpiperidine: This is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Handle with care and avoid inhalation of vapors.

-

Solvents (DMF, Toluene): These are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

-

Bases (Potassium Carbonate, Sodium tert-butoxide): These can be corrosive or irritants. Avoid direct contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [3][4][5]

Conclusion

The synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine can be effectively achieved through both classical SNAr and modern palladium-catalyzed methods. The choice of method will depend on factors such as desired yield, purity requirements, and available resources. Careful control of reaction conditions is key to maximizing the yield of the desired mono-substituted product. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). Tetrahedron, 57(32), 7027-7034. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2018). National Institutes of Health. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2017). ResearchGate. [Link]

-

Material Safety Data Sheet - 2,6-Dichloropyridine. (2015). HIMEDIA. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). National Institutes of Health. [Link]

-

Nucleophilic Aromatic Substitutions. (2019). YouTube. [Link]

Sources

In-Depth Technical Guide: Physicochemical Properties of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of public experimental data for this specific compound, this document emphasizes predictive insights and establishes robust, validated experimental protocols for determining its critical physicochemical properties. We will detail methodologies for confirming identity and purity, elucidating structure, and quantifying key parameters such as lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa). The interplay of these properties is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this and similar novel chemical entities, ensuring data integrity and accelerating development timelines.

Introduction

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring. The specific compound, 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine, combines this heterocyclic core with a lipophilic 2-methylpiperidine group and a reactive chloro-substituent, making it a potentially valuable intermediate for creating more complex molecules. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for any successful research or development program. These parameters govern everything from reaction kinetics in synthesis to absorption, distribution, metabolism, and excretion (ADME) in biological systems.

1.1 Chemical Identity

-

IUPAC Name: 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

-

Molecular Formula: C₁₁H₁₅ClN₂

-

Molecular Weight: 210.70 g/mol

-

CAS Number: 1029193-91-3

-

Chemical Structure:

(A proper image would be inserted here in a real document)

1.2 Rationale for Characterization

The causality behind characterizing this molecule is straightforward: each physicochemical property provides predictive power.

-

Lipophilicity (LogP/LogD): Dictates the compound's ability to cross biological membranes, influences protein binding, and is a key factor in the "drug-likeness" of a molecule.[1]

-

Solubility: A compound that is not sufficiently soluble in aqueous media will likely have poor oral bioavailability and be challenging to formulate for intravenous administration.[2]

-

Acid Dissociation Constant (pKa): Determines the ionization state of the molecule at a given pH. The pyridine nitrogen is basic and will be protonated at physiological pH, profoundly impacting its solubility, permeability, and potential interactions with biological targets.[3]

This guide provides the experimental foundation to measure these properties with accuracy and precision.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide a valuable starting point. These predictions are derived from the molecule's structure and are useful for initial experimental design.

| Property | Predicted Value | Significance in Drug Development |

| cLogP (Octanol/Water) | ~3.5 - 4.2 | Indicates high lipophilicity; may favor membrane permeability but could also lead to high protein binding, low aqueous solubility, and potential for promiscuous binding.[4] |

| pKa (Most Basic) | ~6.8 - 7.5 | The pyridine nitrogen's basicity means the compound will be significantly protonated at physiological pH (~7.4), which should enhance aqueous solubility relative to the neutral form.[3] |

| Aqueous Solubility (LogS) | Low to Moderate | The high lipophilicity suggests low intrinsic solubility of the neutral form, but protonation at lower pH will increase it. Predicted LogS is likely in the -3 to -5 range (mg/mL).[1] |

| Polar Surface Area (PSA) | ~16.1 Ų | A low PSA is consistent with good membrane permeability. |

Note: These values are estimations from various computational algorithms and should be confirmed experimentally.

Core Experimental Protocols for Characterization

The following protocols are designed as self-validating systems, incorporating controls and calibration to ensure data integrity. They represent a logical workflow for the comprehensive characterization of a novel compound.

3.1 Identity and Purity Confirmation: LC-MS and HPLC-UV

Causality: Before measuring any physical property, it is imperative to confirm that you are working with the correct molecule and that it is of sufficient purity. Chromatographic methods separate the target compound from any impurities, while mass spectrometry confirms the molecular weight.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. Dilute to a working concentration of ~10 µg/mL in 50:50 acetonitrile:water.

-

HPLC-UV Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: Diode Array Detector (DAD) scanning 200-400 nm, with specific monitoring at 254 nm.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Scan Range: m/z 100-500.

-

-

Validation: The primary peak in the HPLC chromatogram should constitute >95% of the total integrated peak area. The mass spectrum for this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 211.7.

3.2 Structural Elucidation: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous confirmation of the chemical structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C) and their chemical environment.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number of distinct proton environments, their splitting patterns (multiplicity), and their integration (relative number of protons).

-

Acquire a ¹³C NMR spectrum to identify the number of distinct carbon environments.

-

-

Expected Signals (in CDCl₃, approximate):

-

¹H NMR: Signals expected in the aromatic region (pyridine ring, ~6.5-8.0 ppm), aliphatic region (piperidine ring, ~1.2-4.0 ppm), and a doublet for the methyl group (~1.0-1.3 ppm).

-

¹³C NMR: Signals for the 5 distinct pyridine carbons and 6 distinct piperidine carbons.

-

-

Validation: The observed chemical shifts, multiplicities, and integrations must be fully consistent with the proposed structure of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.[5]

3.3 Lipophilicity Determination: Shake-Flask LogP

Causality: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a gold-standard measure of lipophilicity.

Protocol (based on OECD Guideline 107):

-

Preparation: Prepare a saturated solution of n-octanol with water and water with n-octanol. Use the water-saturated n-octanol and octanol-saturated water for the experiment. Prepare a stock solution of the compound in n-octanol.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with the octanol-saturated water phase. Typically, a volume ratio of 1:1 or 2:1 (octanol:water) is used.

-

Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C), then allow the phases to separate completely (centrifugation may be required).

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

-

Validation: The experiment should be run in triplicate. The sum of the mass of the compound recovered from both phases should be within 15% of the initial mass added.

3.4 Aqueous Solubility Determination: Shake-Flask Method

Causality: This method determines the saturation concentration of a compound in a specific aqueous buffer at equilibrium, which is the definition of solubility. The protocol is based on the principles outlined in OECD Guideline 105.[6][7]

Protocol:

-

System Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).[8][9]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A preliminary test can determine the time needed to achieve saturation.[7]

-

Phase Separation: After equilibration, check for the presence of undissolved solid. Centrifuge or filter the solution (using a low-binding filter, e.g., PVDF) to remove all solid material.

-

Quantification: Take a known volume of the clear supernatant and dilute it into a suitable solvent (e.g., 50:50 acetonitrile:water). Quantify the concentration against a standard curve using a validated HPLC-UV method.

-

Validation: The measurement should be performed in triplicate. Visual confirmation of solid material before filtration is necessary to ensure saturation was achieved.

3.5 Acid Dissociation Constant (pKa) Determination: Potentiometric Titration

Causality: Potentiometric titration measures the change in pH of a solution as a titrant (acid or base) is added.[10] The inflection point of the resulting curve, where the molecule is 50% ionized, corresponds to the pKa.[11][12] This is a highly precise method for determining ionization constants.[3]

Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[3]

-

Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1-5 mM).[10]

-

Titration:

-

Acidify the solution to ~pH 2 with a standardized HCl solution.

-

Titrate the solution by adding small, precise increments of a standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). This can be precisely determined from the first or second derivative of the titration curve.

-

Validation: The titration of a known standard (e.g., imidazole) should be performed to verify the accuracy of the system. The procedure should be repeated at least twice.

Safety and Handling

As a chlorinated pyridine derivative, 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine should be handled with appropriate care. While specific toxicity data is unavailable, data from analogous compounds suggest the following precautions.[13][14]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition. Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

Conclusion

The successful application of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine in any research or development context is critically dependent on a precise and accurate understanding of its fundamental physicochemical properties. This guide provides not just a set of predicted values but a robust, scientifically-grounded framework for their experimental determination. By following these validated protocols, researchers can generate high-quality, reliable data, enabling informed decisions in synthetic chemistry, formulation development, and medicinal chemistry programs. This systematic approach mitigates risks associated with poor compound properties and ultimately accelerates the path from discovery to application.

References

-

OECD (1981), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[6]

-

Situ Biosciences (n.d.), OECD 105 - Water Solubility, [Link].[8]

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105, [Link].[2]

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[7]

-

Analytice (n.d.), OECD 105 – Water Solubility Test at 20°C, [Link].[9]

-

Creative Bioarray (n.d.), Protocol for Determining pKa Using Potentiometric Titration, [Link].[11]

-

OECD (n.d.), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, [Link].[16][17]

-

OECD (n.d.), Guidelines for the Testing of Chemicals, [Link].[18]

-

ECETOC (n.d.), Appendix A: Measurement of Acidity (pKa), [Link].[10]

-

Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals, [Link].[20]

-

DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, [Link].[3]

-

Kyoto Electronics Manufacturing Co., Ltd. (n.d.), How should the acid dissociation constant pKa be measured?, [Link].[12]

-

PubMed Central (2024), Polysubstituted Pyridines from 1,4-Oxazinone Precursors, [Link].[21]

-

Stoli Chem (2020), Pyridine Chemisorption analysis service for characterisation of acid sites, [Link].[23]

-

Sdfine (n.d.), Chemwatch GHS SDS 1282 - PYRIDINE, [Link].

-

Royal Society of Chemistry (n.d.), Design, synthesis, and characterization of pyridine-containing organic crystals, [Link].[5]

-

Penta chemicals (2024), Pyridine - SAFETY DATA SHEET, [Link].[14]

-

Post Apple Scientific (2024), 12 Safety Precautions To Follow When Handling Pyridine, [Link].[15]

-

PubMed Central (n.d.), Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes, [Link].[4]

-

PubMed Central (2024), Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives, [Link].[1]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. filab.fr [filab.fr]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 16. search.library.brandeis.edu [search.library.brandeis.edu]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 21. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. Pyridine Chemisorption analysis service for characterisation of acid sites — Stoli Chem [stolichem.com]

- 24. osha.gov [osha.gov]

- 25. carlroth.com [carlroth.com]

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine CAS number and structure

An In-Depth Technical Guide to 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents.[3][4] This guide focuses on a specific derivative, 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine , a compound of interest for researchers and drug development professionals.

While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major commercial databases, suggesting its status as a novel or non-standard research chemical, its structure is unambiguously defined by its IUPAC name. The related compound, 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine, is cataloged under CAS number 1289261-70-6, indicating the feasibility of such structures.[5] This guide will provide a comprehensive overview of its structure, propose a robust synthetic route based on established chemical principles, and explore its potential applications as a versatile building block in the pharmaceutical sciences. The information presented herein is grounded in the properties of closely related analogues and fundamental organic chemistry, providing a solid framework for its synthesis and utilization in a research setting.

Chemical Structure:

-

IUPAC Name: 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

-

Molecular Formula: C₁₁H₁₅ClN₂

-

Molecular Weight: 210.71 g/mol

-

Structure:

(A representative image would be placed here in a full document)

Physicochemical Properties of a Key Analogue

Due to the absence of experimental data for the title compound, we present the known properties of its close structural analogue, 2-Chloro-6-(piperidin-1-yl)pyridine (CAS No: 19946-28-2) . This data serves as a valuable benchmark for handling and characterization.[6][7]

| Property | Value | Source |

| CAS Number | 19946-28-2 | [6] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [6] |

| Molecular Weight | 196.68 g/mol | [8] |

| Purity | ≥95% - 97% | [6][8] |

| Appearance | Data not specified, likely liquid or solid | - |

| Storage Temperature | 4-8°C | [6] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a standard and reliable method for functionalizing chloropyridines.

Causality and Experimental Choice

The choice of 2,6-dichloropyridine as the starting material is strategic. The pyridine ring is electron-deficient, which is further accentuated by the inductive electron-withdrawing effects of the two chlorine atoms. This electronic arrangement makes the carbon atoms at positions 2 and 6 highly electrophilic and thus susceptible to attack by nucleophiles. 2-Methylpiperidine serves as a potent secondary amine nucleophile. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

Proposed Synthetic Protocol

Reaction: 2,6-Dichloropyridine + 2-Methylpiperidine → 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

2-Methylpiperidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or a tertiary amine base like Triethylamine (TEA) (1.5-2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

Step-by-Step Methodology:

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq). The base is crucial for scavenging the hydrochloric acid byproduct, preventing the protonation of the amine nucleophile and thereby maintaining its reactivity.

-

Nucleophile Addition: Add 2-methylpiperidine (1.1 eq) to the stirring suspension. A slight excess of the amine ensures the complete consumption of the limiting reagent, 2,6-dichloropyridine.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x). The use of water allows for the removal of the inorganic base and salts.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.

Applications in Research and Drug Development

Substituted pyridines are invaluable in medicinal chemistry, acting as versatile intermediates and key pharmacophores in a wide range of biologically active compounds.[1][9] The structure of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine offers several strategic advantages for drug discovery programs.

A Versatile Scaffold for Library Synthesis

The title compound is an excellent starting point for generating a library of diverse molecules for biological screening. The two key points of diversification are:

-

The Chlorine Atom: The chloro group at the 2-position is not just a remnant of the synthesis; it is a reactive handle for further functionalization. It can be displaced by other nucleophiles (e.g., amines, alcohols, thiols) or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.

-

The Piperidine Moiety: While this guide focuses on the 2-methylpiperidine derivative, the synthetic protocol can be adapted to incorporate a vast range of substituted piperidines or other cyclic amines. This allows for fine-tuning of steric and electronic properties to optimize binding to a biological target.

This modularity is critical for exploring Structure-Activity Relationships (SAR), a fundamental process in lead optimization.[3]

Potential Therapeutic Areas

Pyridine-containing molecules have demonstrated efficacy in a multitude of therapeutic areas.[2] Derivatives of 2-chloropyridine and related structures are investigated as:

-

Anticancer Agents: Many kinase inhibitors incorporate the pyridine motif for its ability to form key hydrogen bonds in the ATP-binding pocket of enzymes.

-

Antimicrobial and Antifungal Agents: The pyridine nucleus is a common feature in compounds developed to combat bacterial and fungal infections.[10]

-

Anti-inflammatory Agents: Substituted pyridines are used to develop agents targeting inflammatory pathways.[9]

Structure-Activity Relationship (SAR) Exploration Diagram

Caption: Logical workflow for SAR exploration using the title compound's scaffold.

Conclusion

While 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine may not be a commonly cataloged chemical, its synthesis is straightforward using established methodologies. Its structure represents a valuable platform for medicinal chemists, offering multiple avenues for diversification to generate novel compounds for drug discovery pipelines. The insights provided in this guide, based on the well-understood chemistry of substituted pyridines, empower researchers to synthesize, characterize, and strategically employ this and related molecules in the quest for new and effective therapeutics.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 20, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-Chloro-6-(pyridin-2-yl)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-Chloro-6-methylpyridine China Supplier. (n.d.). Pipzine Chemicals. Retrieved January 20, 2026, from [Link]

-

2-Chloro-6-(piperidin-1-yl)pyridine. (n.d.). AOBChem. Retrieved January 20, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved January 20, 2026, from [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Preparation of Piperidines, Part 1: Substituted at Position 2. (2024). YouTube. Retrieved January 20, 2026, from [Link]

-

2,6-Dichloropyridine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules. Retrieved January 20, 2026, from [Link]

- Process for preparing 2,6-dichloropyridine. (1992). Google Patents.

- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012). Google Patents.

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 1289261-70-6|2-Chloro-4-(2-methylpiperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 6. aobchem.com [aobchem.com]

- 7. 19946-28-2|2-Chloro-6-(piperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 8. 2-Chloro-6-(piperidin-1-yl)pyridine | CymitQuimica [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine: A Predictive and Practical Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive and practical resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will delineate the expected spectral features of the target compound. This guide is designed to empower researchers to confidently acquire, interpret, and validate their own experimental data.

Introduction: The Structural Significance of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization often leads to compounds with diverse biological activities. The incorporation of a 2-methylpiperidine moiety introduces a chiral center and a lipophilic, saturated heterocyclic system, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The chlorine substituent further modulates the electronic properties of the pyridine ring.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized compound. This guide provides the foundational spectroscopic knowledge needed to characterize this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular connectivity map can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is expected to exhibit distinct signals corresponding to the protons on the pyridine ring and the 2-methylpiperidine substituent. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the analysis of similar substituted pyridines and piperidines.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 (Pyridine) | 7.3 - 7.5 | Doublet of doublets (dd) | J(H3-H4) ≈ 7-8, J(H3-H5) ≈ 1-2 |

| H-4 (Pyridine) | 7.5 - 7.7 | Triplet (t) | J(H4-H3) ≈ 7-8, J(H4-H5) ≈ 7-8 |

| H-5 (Pyridine) | 6.7 - 6.9 | Doublet of doublets (dd) | J(H5-H4) ≈ 7-8, J(H5-H3) ≈ 1-2 |

| H-2' (Piperidine) | 4.0 - 4.5 | Multiplet (m) | - |

| H-6'eq (Piperidine) | 3.5 - 3.8 | Multiplet (m) | - |

| H-6'ax (Piperidine) | 2.8 - 3.1 | Multiplet (m) | - |

| H-3', H-4', H-5' (Piperidine) | 1.5 - 1.9 | Multiplet (m) | - |

| CH₃ (Piperidine) | 1.1 - 1.3 | Doublet (d) | J(CH₃-H2') ≈ 6-7 |

Causality behind Predictions:

-

Pyridine Protons: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent will deshield the pyridine protons, causing them to resonate at a lower field (higher ppm).[1] The coupling pattern (dd, t, dd) is characteristic of a 2,6-disubstituted pyridine ring.[5][6][7]

-

Piperidine Protons: The protons on the carbon adjacent to the nitrogen (H-2' and H-6') are expected to be the most deshielded within the piperidine ring system due to the inductive effect of the nitrogen. The methyl group at the C-2' position will appear as a doublet due to coupling with the H-2' proton. The remaining piperidine protons will resonate in the more shielded aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 155 - 159 |

| C-4 (Pyridine) | 138 - 142 |

| C-3 (Pyridine) | 120 - 124 |

| C-5 (Pyridine) | 110 - 114 |

| C-2' (Piperidine) | 55 - 60 |

| C-6' (Piperidine) | 45 - 50 |

| C-3', C-4', C-5' (Piperidine) | 20 - 35 |

| CH₃ (Piperidine) | 15 - 20 |

Causality behind Predictions:

-

Pyridine Carbons: The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will be the most deshielded.[8][9][10]

-

Piperidine Carbons: The carbons of the piperidine ring will resonate in the typical aliphatic region. The C-2' and C-6' carbons, being directly attached to the nitrogen, will be at a lower field compared to the other piperidine carbons.[11][12][13]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[14][15][16]

Workflow for NMR Analysis

Caption: A generalized workflow for acquiring and processing NMR spectra.

Self-Validating System:

-

Internal Standard: The use of an internal standard like tetramethylsilane (TMS) provides a reliable reference point (0 ppm) for chemical shifts.[14]

-

2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of bonds.

Predicted Characteristic IR Absorptions

Table 3: Predicted IR Absorption Bands for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C and C=N | 1400 - 1600 | Stretch |

| C-N (Aliphatic amine) | 1000 - 1250 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Causality behind Predictions:

-

C-H Stretches: The presence of both sp² (aromatic) and sp³ (aliphatic) hybridized C-H bonds will result in characteristic absorption bands slightly above and below 3000 cm⁻¹, respectively.[17][18]

-

Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[17]

-

C-N and C-Cl Stretches: The C-N bond of the piperidine and the C-Cl bond on the pyridine ring will have absorptions in the fingerprint region of the spectrum.[19][20][21]

Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Analysis

Caption: A standard workflow for Fourier-transform infrared (FT-IR) spectroscopy.

Self-Validating System:

-

Background Correction: Acquiring a background spectrum of the empty sample holder (or solvent) and subtracting it from the sample spectrum is essential to remove contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further aid in structural confirmation.

Predicted Mass Spectrum

For 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine (C₁₁H₁₅ClN₂), the expected exact mass is approximately 210.0975 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

| m/z (for ³⁵Cl) | Proposed Fragment |

| 210 | [M]⁺ (Molecular ion) |

| 209 | [M-H]⁺ |

| 195 | [M-CH₃]⁺ |

| 112 | [Chloropyridine]⁺ fragment |

| 98 | [Methylpiperidine]⁺ fragment |

Causality behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen, with a peak at M+2 that is approximately one-third the intensity of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Fragmentation: Electron ionization (EI) is a "hard" ionization technique that will likely cause fragmentation.[22][23][24][25] Common fragmentation pathways for N-alkylated pyridines and piperidines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and loss of substituents.[26][27][28][29][30][31][32] The bond between the pyridine ring and the piperidine nitrogen is a likely point of cleavage.

Experimental Protocol for Mass Spectrometry

Workflow for EI-MS Analysis

Caption: A simplified workflow for electron ionization mass spectrometry (EI-MS).

Self-Validating System:

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS is the gold standard. It can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique molecular formula.

-

Soft Ionization Techniques: If the molecular ion is not observed with EI-MS, "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed, which typically result in less fragmentation and a more prominent molecular ion peak.[33]

Conclusion

This technical guide has provided a detailed predictive framework for the spectroscopic characterization of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine using NMR, IR, and MS techniques. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently analyze and confirm the structure of this and structurally related molecules. The integration of these three spectroscopic techniques provides a robust and self-validating system for the comprehensive characterization of novel chemical entities.

References

-

Mass spectral fragmentations of alkylpyridine N‐oxides. (2025). ResearchGate. Retrieved from [Link]

-

Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.GOV. Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT OpenCourseWare. Retrieved from [Link]

-

The 1H-NMR experiment. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved from [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021). inChemistry. Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh. Retrieved from [Link]

-

The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Retrieved from [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Retrieved from [Link]

-

Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Wiley Online Library. Retrieved from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [Link]

-

Electron ionization. Wikipedia. Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Retrieved from [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]

-

Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. Retrieved from [Link]

-

Contextualising 1st order coupling in pyridine. Reddit. Retrieved from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Retrieved from [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). PubMed. Retrieved from [Link]

-

Proton chemical shifts of the symmetrically disubstituted pyridines. ACS Publications. Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Irvine. Retrieved from [Link]

-

Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. ResearchGate. Retrieved from [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. ACS Publications. Retrieved from [Link]

-

2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry Department. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Retrieved from [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines (Journal Article) | OSTI.GOV [osti.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methylpiperidine(109-05-7) 13C NMR spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. web.mit.edu [web.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. inchemistry.acs.org [inchemistry.acs.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 19. researchgate.net [researchgate.net]

- 20. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 21. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rroij.com [rroij.com]

- 26. researchgate.net [researchgate.net]

- 27. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 28. semanticscholar.org [semanticscholar.org]

- 29. scielo.br [scielo.br]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 32. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 33. acdlabs.com [acdlabs.com]

The Strategic Utility of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of a program's success. Heterocyclic compounds, particularly those containing nitrogen, are mainstays in medicinal chemistry, prized for their ability to engage in a multitude of biological interactions.[1] Among these, the pyridine ring is a well-established "privileged structure," forming the backbone of numerous FDA-approved drugs.[1] This guide delves into the potential applications of a specific, yet underexplored, pyridine derivative: 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine .

This molecule marries two key pharmacophoric elements: the reactive 2-chloropyridine unit and the sterically defined 2-methylpiperidine moiety. The 2-chloropyridine fragment is a versatile synthetic handle, susceptible to a range of coupling reactions, allowing for the facile introduction of diverse functionalities.[2] Furthermore, the chlorine atom itself can serve as a crucial interaction point with biological targets, notably as a hinge-binder in protein kinases. The piperidine motif is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to project substituents into three-dimensional space to optimize target engagement.[3][4]

The introduction of a methyl group at the 2-position of the piperidine ring introduces a chiral center, offering the potential for stereospecific interactions and improved target selectivity. This seemingly minor modification can have profound effects on a molecule's conformational preference and metabolic stability, providing a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic profiles. While direct biological data on 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is sparse in publicly accessible literature, this guide will extrapolate its potential by examining the well-documented roles of its constituent parts and closely related analogues. We will explore its synthesis, propose its application as a core scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators, and provide detailed, actionable experimental protocols for its investigation.

Synthesis and Physicochemical Characterization

The synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is predicated on the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, combined with the inductive effect of the two chlorine atoms in the starting material, 2,6-dichloropyridine, renders the C2 and C6 positions susceptible to nucleophilic attack.

Proposed Synthetic Workflow

A robust and scalable synthesis can be envisioned starting from the readily available 2,6-dichloropyridine and racemic or enantiopure 2-methylpiperidine.[5]

Caption: Proposed synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP, ~0.5 M), add 2-methylpiperidine (1.1-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. The higher reactivity of one chlorine atom over the other in the product often prevents significant formation of the disubstituted byproduct.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine.

Physicochemical Properties

The introduction of the 2-methylpiperidine moiety is expected to significantly influence the compound's physical properties compared to a simpler 2-chloropyridine.

| Property | Predicted Value/Characteristic for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine | Rationale & Comparison |

| Molecular Weight | ~210.71 g/mol | Increased from 113.54 g/mol for 2-chloropyridine.[2] |

| LogP | ~3.0 - 3.5 | Increased lipophilicity due to the alkyl-rich piperidine ring. |

| pKa (of Pyridine N) | ~2.0 - 3.0 | The electron-donating piperidine group may slightly increase basicity compared to 2,6-dichloropyridine, but the 2-chloro group remains strongly electron-withdrawing. |

| pKa (of Piperidine N) | Not applicable (tertiary amine) | The nitrogen is part of the aromatic system linkage. |

| Stereochemistry | Exists as a racemate unless a single enantiomer of 2-methylpiperidine is used. | The C2 position of the piperidine ring is a stereocenter. |

| Reactivity | The C2-Cl bond is activated for SNAr and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | The 6-amino substituent is electron-donating, which can modulate the reactivity of the C2-Cl bond compared to 2,6-dichloropyridine. |

Potential Application I: A Core Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket, and a common strategy involves using a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase.[6] The 2-aminopyridine motif is a classic hinge-binder, and by extension, the 2-chloropyridine moiety of our title compound serves as an excellent precursor to this interaction domain.

The chlorine atom can be displaced by a primary or secondary amine via a Buchwald-Hartwig amination or a traditional SNAr reaction, installing the crucial hinge-binding element. The 2-methylpiperidine portion of the molecule would then be positioned to extend into the solvent-exposed region of the ATP-binding site, providing a vector for further optimization of potency and selectivity. This is exemplified by the structure of Dasatinib, a dual Src/Abl kinase inhibitor, which features a 2-chloro-6-methylphenyl group, highlighting the utility of substituted chloro-aromatics in this space.[7]

Hypothetical Kinase Inhibitor Design Workflow

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Generic Kinase Signaling Pathway

Caption: A representative RTK signaling pathway targeted by kinase inhibitors.

Potential Application II: A Versatile Building Block for GPCR Modulators

G protein-coupled receptors (GPCRs) represent the largest class of membrane proteins and are the targets of a significant portion of all marketed drugs.[8] The piperidine scaffold is a common feature in many GPCR ligands, often serving to position key pharmacophoric groups and to tune the overall physicochemical properties of the molecule.[6]

The 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine scaffold is an attractive starting point for the synthesis of novel GPCR modulators. The chlorine atom can be readily displaced or used in cross-coupling reactions to append larger, more complex functionalities designed to interact with the often-hydrophobic transmembrane domains of GPCRs. The 2-methylpiperidine group can serve to orient these functionalities and its stereochemistry can be exploited to achieve subtype selectivity.

A particularly promising area is the development of allosteric modulators. These molecules bind to a site on the receptor that is topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced "dimmer-switch" like modulation of receptor activity rather than a simple "on/off" mechanism.[9][10]

Orthosteric vs. Allosteric Modulation of a GPCR

Caption: Conceptual diagram of orthosteric versus allosteric GPCR binding sites.

Protocol: Radioligand Binding Assay for GPCR Screening

This protocol outlines a fundamental method to determine if a compound derived from the scaffold interacts with a specific GPCR.

-

Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the GPCR of interest (e.g., HEK293 or CHO cells). Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR (e.g., [3H]-agonist or antagonist), and varying concentrations of the test compound (derived from 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are retained on the filter.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Non-linear regression analysis is used to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to a Ki (inhibition constant).

Conclusion and Future Directions

While 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is not a widely characterized molecule in its own right, its constituent parts—the 2-chloropyridine and 2-methylpiperidine moieties—are staples of medicinal chemistry. This guide has outlined a clear and rational path for its synthesis and subsequent elaboration into libraries of compounds with high potential for therapeutic utility. Its value lies not as an end-product, but as a strategically designed intermediate, a launching point for expeditions into the vast chemical space of kinase inhibitors and GPCR modulators. The inherent chirality of the 2-methylpiperidine group offers an immediate avenue for exploring stereospecific interactions, a key strategy for enhancing potency and reducing off-target effects. Future research should focus on the execution of the proposed synthetic and screening workflows to empirically validate the potential of this promising scaffold.

References

-

AOBChem. (n.d.). 2-Chloro-6-(piperidin-1-yl)pyridine. Retrieved from [Link][11]

-

Wikipedia. (2023). 2-Chloropyridine. In Wikipedia. Retrieved from [Link][2]

-

Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (n.d.). ResearchGate. Retrieved from [Link][3][4]

-

Wikipedia. (2023). 2,6-Dichloropyridine. In Wikipedia. Retrieved from [Link][5]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link][6]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Retrieved from [Link]

-

Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2010). National Center for Biotechnology Information. Retrieved from [Link][8][9]

- Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Retrieved from [Link]

- Process for preparing 2,6-dichloropyridine. (1992). Google Patents.

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2010). National Center for Biotechnology Information. Retrieved from [Link][9]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Allosteric Modulators of G Protein-Coupled Receptors. (2019). MDPI. Retrieved from [Link]

- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2012). Google Patents.

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). National Center for Biotechnology Information. Retrieved from [Link][10]

- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (2014). Google Patents.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved from [Link][1]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). National Center for Biotechnology Information. Retrieved from [Link][7]

-

Composition of 2,4,6-trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl[-benzamide. (2025). PubChem. Retrieved from [Link]

-

NLX-204. (2023). Wikipedia. In Wikipedia. Retrieved from [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved from [Link]

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved from [Link]

- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. (2018). Google Patents.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aobchem.com [aobchem.com]

Stability and storage conditions for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Executive Summary: This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine, a key intermediate in pharmaceutical and chemical synthesis. Based on an analysis of its core chemical structure and data from analogous substituted pyridines, this document outlines potential degradation pathways, including hydrolysis, oxidation, and photodegradation. We present scientifically grounded protocols for optimal storage and handling to ensure the compound's integrity, purity, and performance in research and development applications. Furthermore, this guide details methodologies for conducting forced degradation studies, a critical step in establishing a stability-indicating profile and meeting regulatory expectations.

Introduction to 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its structural features—a reactive chloropyridine core and a sterically influential methylpiperidine moiety—make it valuable for constructing more complex molecules, particularly in the fields of drug discovery and agrochemicals.[1] The stability of such an intermediate is paramount; any degradation can compromise the yield and purity of the final active pharmaceutical ingredient (API), introduce potentially toxic impurities, and impact the reproducibility of synthetic processes.

Understanding the chemical liabilities of this molecule is the first step toward developing robust handling and storage strategies. This ensures the material's quality over time, which is essential for regulatory submissions and the overall success of a development program.[2][3][4]

Physicochemical Profile and Inherent Chemical Stability

The stability of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is intrinsically linked to its molecular structure. The pyridine ring is an electron-deficient heteroaromatic system. The chlorine atom at the 2-position is a good leaving group, making this site susceptible to nucleophilic attack. Conversely, the 2-methylpiperidine group at the 6-position is an electron-donating and sterically bulky substituent that modulates the reactivity of the ring.

Table 1: Physicochemical Properties of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine (Note: Some properties are estimated based on structural analogues, as specific experimental data is not widely published.)

| Property | Value/Description | Rationale/Source |

| Molecular Formula | C₁₁H₁₅ClN₂ | Calculated from structure |

| Molecular Weight | 210.70 g/mol | Calculated from structure |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on similar compounds like 2-chloropyridine and other substituted pyridines.[5] |

| Boiling Point | Estimated >200 °C | Substituted pyridines typically have high boiling points. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, acetonitrile). Low water solubility. | Typical for chlorinated organic compounds.[5] |

| Chemical Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature) when properly stored. However, it is susceptible to degradation under specific stress conditions. | Inferred from data on related chlorinated pyridines. |

Potential Degradation Pathways

The primary chemical liabilities of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine are hydrolysis, oxidation, and photodegradation. Over-stressing the molecule can lead to the formation of secondary degradants that would not typically be observed under normal shelf-life conditions.[6]

-

Hydrolysis: The C-Cl bond on the pyridine ring is the most probable site for hydrolysis. This reaction is catalyzed by both acid and base and would result in the formation of 6-(2-methylpiperidin-1-yl)pyridin-2(1H)-one. The presence of moisture is a critical factor for this degradation pathway.

-

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. Additionally, the piperidine ring, particularly the tertiary amine and adjacent carbons, is susceptible to oxidative degradation. Strong oxidizing agents or atmospheric oxygen over long periods can initiate this process.

-

Photodegradation: Pyridine and its derivatives are known to be sensitive to light. UV radiation can induce cleavage of the C-Cl bond or other ring modifications, leading to a complex mixture of degradation products.[7] A study on 2-chloropyridine identified intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid upon photolytic treatment.[7]

Caption: Potential degradation routes for the title compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are synthesized from safety data sheets and handling guides for analogous chlorinated and pyridine-based compounds.

Storage Conditions

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale and References |

| Temperature | Store in a cool, dry, well-ventilated area.[8][9][10] Recommended storage temperature should be based on the product label, often 2-8 °C for long-term storage. | Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions. Avoid heat and sources of ignition.[11] |